molecular formula C20H32O2 B1494603 dihydroabietic acid, AldrichCPR CAS No. 27216-04-2

dihydroabietic acid, AldrichCPR

Cat. No.: B1494603
CAS No.: 27216-04-2
M. Wt: 304.5 g/mol
InChI Key: ZJHGZCRUIYHIHW-IXOPZHEBSA-N
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Description

Dihydroabietic acid (DHAA) is a partially hydrogenated derivative of abietic acid, a tricyclic diterpenoid found in pine resin (rosin). Its structure features a single double bond in the abietane skeleton, achieved via catalytic hydrogenation of abietic acid (two double bonds) under controlled conditions . Sigma-Aldrich supplies DHAA under the AldrichCPR catalog, a commercial database widely used in drug discovery and materials science. AldrichCPR compounds are selected based on structural features like zinc-binding groups (ZBGs), carboxylic acids, and hydrophobic moieties, which are critical for applications such as enzyme inhibition (e.g., glyoxalase-I inhibitors for cancer therapy) .

Key Properties of DHAA (AldrichCPR):

  • Chemical Formula: C₂₀H₃₀O₂
  • Hydrogenation Level: One double bond (vs. two in abietic acid)
  • Applications: Pharmaceutical intermediates, vaping liquid additives (as methyl esters), and microbial metabolites .

Properties

IUPAC Name

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,13-14,16-17H,5-6,8-12H2,1-4H3,(H,21,22)/t14?,16-,17+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHGZCRUIYHIHW-IXOPZHEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27216-04-2
Record name Dihydroabietic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Dihydroabietic acid and its derivatives have demonstrated significant anticancer activity. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as mitochondrial disruption and caspase activation. For instance, a study found that certain dihydroabietic acid derivatives exhibited strong inhibitory effects on the HeLa cancer cell line, with an IC50 value of 7.76 μM, indicating their potential as therapeutic agents against cervical cancer .

1.2 Antibacterial and Antifungal Effects

Dihydroabietic acid has shown promising antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these bacteria were reported to be as low as 2 μg/mL for S. aureus . Additionally, it has antifungal activity against pathogens like Candida albicans, making it a candidate for developing new antimicrobial agents .

1.3 Anti-inflammatory and Antioxidant Activities

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. It also demonstrates antioxidant activity, which can protect cells from oxidative stress, further supporting its potential in treating inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity

Dihydroabietic acid has been investigated for its insecticidal properties. It acts as an antagonist to insect juvenile hormones, disrupting their endocrine regulation and leading to reduced feeding and growth in pests like the larch sawfly . This makes it a viable candidate for developing eco-friendly pesticides.

2.2 Herbicidal Activity

Research has also indicated that dihydroabietic acid derivatives possess herbicidal properties, potentially offering alternatives to synthetic herbicides that can be harmful to the environment .

Material Science Applications

3.1 Development of Nanomaterials

Recent advances have highlighted the use of dihydroabietic acid in synthesizing nanomaterials for biomedical applications. For example, chitosan oligosaccharide-melanin complexes combined with dihydroabietic acid hexamers have been developed into multifunctional nanomedicines capable of targeted tumor treatment . Additionally, biomass-based carbon dots derived from this compound have shown promise in cell imaging and heavy metal ion detection with low cytotoxicity .

Case Studies

Study Focus Area Findings
Lee et al., 2022AnticancerDihydroabietic acid induced apoptosis in lung cancer cells via caspase activation (IC50: 7.76 μM) .
Hassan et al., 2022AntibacterialDeveloped antibacterial nanocellulose membranes using dihydroabietic acid derivatives; effective against MRSA .
Huang et al., 2022NanomedicineCreated multifunctional nanomedicine from dihydroabietic acid for efficient tumor treatment .

Comparison with Similar Compounds

Table 1: Structural Features of Rosin-Derived Diterpenoids

Compound Double Bonds Hydrogenation Level Key Functional Groups Synthesis Method
Abietic Acid 2 Native rosin Carboxylic acid Extraction from pine resin
Dihydroabietic Acid 1 Partial hydrogenation Carboxylic acid Catalytic H₂ (moderate pressure/temp)
Dehydroabietic Acid 3 Oxidation product Carboxylic acid Oxidative dehydrogenation of abietic acid
Tetrahydroabietic Acid 0 Full hydrogenation Carboxylic acid High-pressure H₂ (industrial settings)

Mechanistic Insights from Hydrogenation Studies

DHAA synthesis involves two kinetic models for hydrogenation:

  • Model 1 : Pseudo-first-order kinetics, assuming excess hydrogen. Favors DHAA and tetrahydroabietic acid under high-pressure conditions .
  • Model 2 : Disproportionation via hydrogen transfer between abietic acid molecules. Produces DHAA as the primary product at lower pressures .

Experimental data shows that dehydroabietic acid (three double bonds) is 2–3 times more abundant than DHAA in rosin reactions, highlighting challenges in selective hydrogenation .

Unique Findings and Challenges

  • Metabolite Discovery : DHAA was identified in Escherichia coli metabolomes, suggesting microbial modification pathways .
  • Database Limitations : AldrichCPR’s focus on plant metabolites may underrepresent microbial or synthetic derivatives, complicating comparative studies .

Preparation Methods

Catalysts and Reaction Conditions

  • Catalysts: Transition metal catalysts such as palladium (Pd), platinum (Pt), nickel (Ni), ruthenium (Ru), and their supported forms (e.g., Pd/C) are commonly employed. The choice of catalyst significantly influences the selectivity and yield of dihydroabietic acid.
  • Supports: Activated carbon, alumina, and silica supports are used to disperse the metal catalysts, affecting the catalyst's acidity/basicity and hydrophobicity, which in turn influence reaction rates and selectivity.
  • Reaction Conditions: Hydrogenation typically occurs under elevated hydrogen pressure (often exceeding 80 bar) and temperatures ranging from 200°C to 250°C to achieve significant conversion.

Reaction Procedure

  • The feedstock, usually distilled tall oil or purified abietic acid, is combined with the catalyst in a stirred batch reactor.
  • Hydrogen gas is introduced under controlled pressure.
  • The mixture is heated to the desired temperature and stirred for a specific reaction time, often several hours.
  • Reaction progress is monitored by sampling and analysis using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Research Findings on Hydrogenation

  • The hydrogenation of abietic acid to abietyl alcohol and further to dihydroabietic acid is often accompanied by side reactions, including ring hydrogenation and partial dehydrogenation.
  • Yields to dihydroabietic acid can be limited by competing reactions, and selectivity depends strongly on catalyst choice and reaction parameters.
  • For example, Pd/C catalysts showed the greatest activity for hydrogenation but also promoted side reactions, reducing selectivity.

Dehydrogenation of Abietic Acid to Dihydroabietic Acid

An alternative or complementary preparation method involves the dehydrogenation of abietic acid to dihydroabietic acid, particularly focusing on the formation of the aromatic ring system characteristic of dehydroabietic acid.

Catalysts and Conditions

  • Pd/C catalysts are most effective for dehydrogenation, with reaction temperatures typically above 230°C.
  • The reaction can proceed under inert atmospheres (N2) or hydrogen, with little difference in outcome.
  • Reaction times vary, but longer durations and higher temperatures increase decarboxylation and polymerization side reactions.

Reaction Mechanism and Yield

  • The dehydrogenation proceeds mainly via disproportionation reactions.
  • Maximum yields of dihydroabietic acid approach 58% under optimized conditions.
  • Polymerization byproducts are thermally labile and mostly of thermal origin rather than catalytic.

Extraction and Purification of Dihydroabietic Acid

Prior to hydrogenation or dehydrogenation, abietic acid is typically extracted from pine resin or tall oil via solvent extraction and distillation.

  • Extraction: Ethanol extraction via sonication for 30 minutes followed by filtration and vacuum concentration is a common method to obtain crude resin acids.
  • Purification: Distillation separates tall oil into fractions enriched in rosin acids, which are then subjected to catalytic reactions.
  • Analytical Validation: Reverse-phase HPLC with diode array detection (RP-HPLC/DAD) is employed for quantification of dihydroabietic acid and related compounds, ensuring purity and quality control.

Summary Table of Key Preparation Parameters and Results

Preparation Method Catalyst(s) Temperature (°C) Pressure (bar) Yield (%) Notes
Hydrogenation of Abietic Acid Pd/C, Pt/C, Ni, Ru 200–250 ~80–90 Variable; often <60% Side reactions reduce selectivity
Dehydrogenation of Abietic Acid Pd/C >230 Atmospheric/N2 Up to 58% Disproportionation dominant; polymerization minor
Extraction from Pine Resin Ethanol (sonication) 50 (drying) N/A N/A Prepares feedstock for catalytic reactions
Analytical Quantification HPLC-DAD Ambient N/A N/A Validated method for DHAA and abietic acid

Detailed Research Data Highlights

  • Catalyst Activity: Pd/C catalysts exhibited the highest activity for both hydrogenation and dehydrogenation reactions, with selectivity influenced by support acidity and reaction environment.
  • Kinetics: Hydrogenation is slow below 200°C; dehydrogenation kinetics improve significantly above 230°C.
  • Side Reactions: Decarboxylation and polymerization increase with temperature and time, reducing yield and complicating purification.
  • Analytical Validation: RP-HPLC/DAD methods provide rapid, sensitive, and precise quantification of dihydroabietic acid in complex mixtures, essential for process monitoring.

Q & A

Basic: What synthetic methods are recommended for preparing dihydroabietic acid derivatives?

Dihydroabietic acid derivatives can be synthesized via esterification or amidation. For example, dihydroabietic acid reacts with oxalyl chloride in dichloromethane under reflux (313 K for 4 hours), followed by coupling with aniline in toluene at room temperature. Recrystallization from acetone yields crystalline products (53% yield, m.p. 422 K) . Confirm product identity via single-crystal X-ray diffraction, which reveals tricyclic hydrophenanthrene nuclei with half-chair (cyclohexene) and chair (cyclohexane) conformations .

Basic: How should researchers verify the identity and purity of AldrichCPR compounds like dihydroabietic acid?

Since Sigma-Aldrich does not provide analytical data for AldrichCPR products, researchers must independently validate identity and purity. Recommended methods include:

  • NMR spectroscopy : Analyze proton/carbon shifts to confirm functional groups and stereochemistry.
  • Mass spectrometry (EI/ESI) : Compare molecular ion peaks with theoretical m/z values.
  • X-ray crystallography : Resolve crystal structures to confirm molecular geometry .
  • Chromatography (HPLC/GC-MS) : Assess purity using retention times and spiking with authentic standards .

Advanced: How can co-elution challenges in GC-MS analysis of dihydroabietic acid derivatives be resolved?

Co-elution with structurally similar compounds (e.g., dihydroabietyl alcohol and fatty alcohols) requires:

  • Extended chromatographic runs : Optimize column parameters (e.g., polarity, temperature ramps) to separate peaks.
  • Fragmentation pattern analysis : Use EI-MS to identify unique fragments (e.g., m/z 275 for dihydroabietyl alcohol derivatives) .
  • Complementary techniques : Validate results with NMR or IR spectroscopy to resolve ambiguities .

Advanced: What virtual screening strategies optimize selection of AldrichCPR compounds for drug design?

A three-step filtration protocol is effective:

Functional group filtering : Prioritize compounds with zinc-binding groups (ZBGs), carboxylic acids (for salt bridges), and hydrophobic moieties .

Docking simulations : Use flexible docking to predict binding energy and orientation.

Visual inspection : Confirm spatial alignment of functional groups within the target active site .
For example, seven AldrichCPR compounds were selected via this workflow and tested at 50 µM in bioassays .

Basic: What crystallographic features characterize dihydroabietic acid derivatives?

Single-crystal studies reveal:

  • Tricyclic hydrophenanthrene nuclei : Two half-chair cyclohexene rings and one chair-conformation cyclohexane ring.
  • Axial methyl groups : Positioned perpendicular to the tricyclic core, influencing steric interactions .
  • Supramolecular packing : Stabilized by C–H⋯π interactions, forming helical chains .

Advanced: How should discrepancies in hydrogenation/dehydrogenation yields of dihydroabietic acid be addressed?

Reaction yields depend on equilibrium constants and side reactions (e.g., polymerization). Mitigation strategies include:

  • Equilibrium analysis : Calculate theoretical maxima for dehydrogenation using ΔG values .
  • Correction for polymerization : Quantify dimers/trimers via GC-MS and adjust monomer yields accordingly .
  • Catalyst optimization : Use Pd/C with controlled H₂ partial pressure to suppress coking .

Basic: What analytical methods detect dihydroabietic acid in complex matrices like rubber or resins?

  • TG-TOFMS : High-resolution thermogravimetric analysis with electron ionization (EI) and electron-capture ionization (ECI) detects dihydroabietic acid alongside abietic and dehydroabietic acids .
  • GC-MS with derivatization : Etherify alcohols to improve volatility and resolve overlapping peaks .

Advanced: How to design assays for studying the biological activity of dihydroabietic acid derivatives?

  • Concentration optimization : Test compounds at 50 µM initially, adjusting based on IC₅₀ values .
  • Targeted assays : Focus on antimicrobial or anti-inflammatory endpoints, as rosin derivatives exhibit activity against Staphylococcus aureus and Candida albicans .
  • Structural analogs : Compare activity with abietic and dehydroabietic acids to identify structure-activity relationships .

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